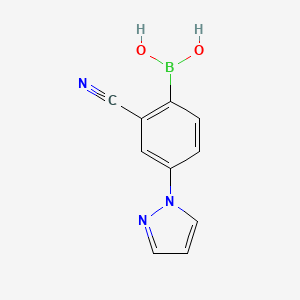
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyano group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反应分析
Types of Reactions: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioanalytical applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The cyano and pyrazolyl groups can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Phenylboronic acid: Lacks the cyano and pyrazolyl groups, making it less versatile in certain reactions.
4-(1H-Pyrazol-1-yl)phenylboronic acid: Similar structure but without the cyano group, affecting its reactivity and applications.
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Contains an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and pyrazolyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications in synthetic chemistry, making it a valuable compound for researchers and industrial chemists alike.
属性
分子式 |
C10H8BN3O2 |
|---|---|
分子量 |
213.00 g/mol |
IUPAC 名称 |
(2-cyano-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BN3O2/c12-7-8-6-9(14-5-1-4-13-14)2-3-10(8)11(15)16/h1-6,15-16H |
InChI 键 |
GLKKLSKXRDRRAL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


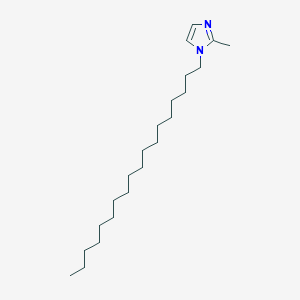

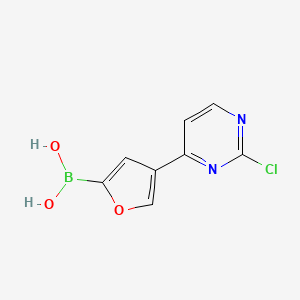
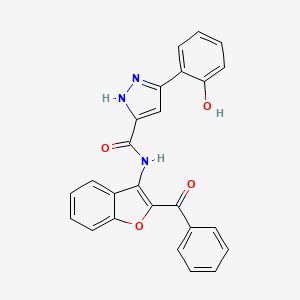

![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
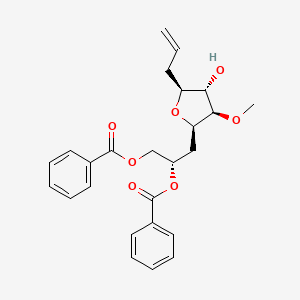
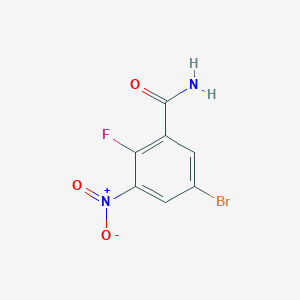
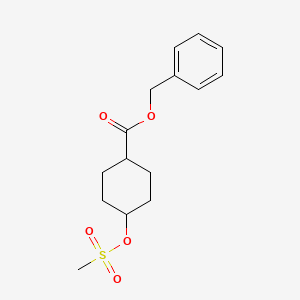

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
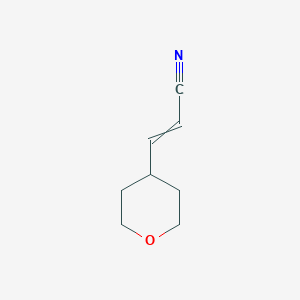
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
